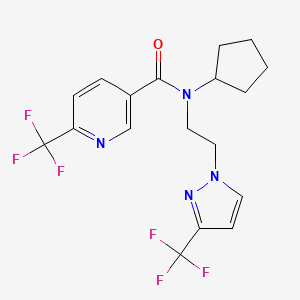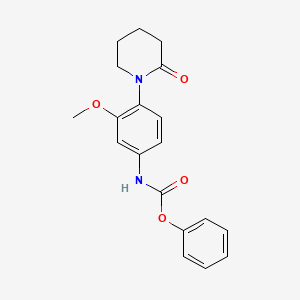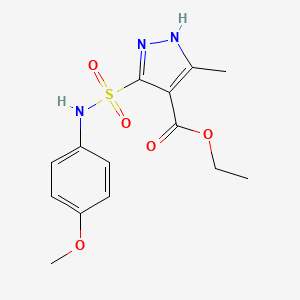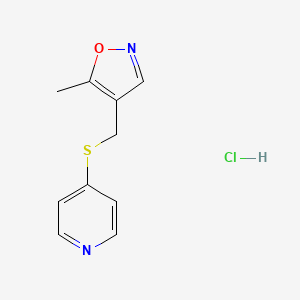
(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H13N7O2S and its molecular weight is 379.4. The purity is usually 95%.
BenchChem offers high-quality (3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Tandem Transformations and Synthesis Techniques
Research on novel transformations of amino and carbonyl/nitrile groups within thiophene derivatives has led to the development of new synthetic pathways for thienopyrimidine synthesis. Such studies demonstrate the potential for creating complex molecules with specific functional groups, hinting at the methodological relevance to synthesizing compounds like the one . Notably, the exploration of new 2-azidothiophenes and their use in domino reactions has facilitated the synthesis of unique heterocyclic compounds, underscoring the importance of innovative synthetic strategies in medicinal chemistry and drug discovery (Pokhodylo et al., 2010).
Characterization and Applications in Drug Discovery
The synthesis and characterization of novel thieno-fused bicyclic compounds, including derivatives that resemble the core structure of the molecule , have been reported. These studies involve comprehensive spectroscopic methods to confirm chemical structures, offering insights into the applicability of such compounds in pharmaceutical research. The development of new enaminone-containing scaffolds and their reaction with various reagents highlights the potential for discovering novel therapeutic agents (Mabkhot et al., 2015).
Antimicrobial and Anticancer Potential
Research on pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has revealed their potential as antimicrobial and anticancer agents. The synthesis of these compounds and their subsequent evaluation for in vitro activity suggest that molecules with similar structural features may possess significant therapeutic value. Among the synthesized compounds, some exhibited higher anticancer activity than reference drugs, indicating the importance of structural motifs present in the molecule of interest for developing new treatments (Hafez et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine, and the second intermediate is 3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone. These intermediates are then coupled together using appropriate coupling agents to form the final product.", "Starting Materials": [ "2-Amino-5-(pyrimidin-2-yl)-1,2,4-oxadiazole", "3-Bromoazetidine", "2-Bromo-5-(thiophen-2-yl)pyrazine", "Sodium hydride", "Dimethylformamide", "Acetonitrile", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine" ], "Reaction": [ "Step 1: Synthesis of 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine", "a. To a solution of 2-amino-5-(pyrimidin-2-yl)-1,2,4-oxadiazole (1.0 g, 5.5 mmol) in DMF (10 mL) was added sodium hydride (60% dispersion in oil, 0.22 g, 5.5 mmol) at 0°C under nitrogen atmosphere.", "b. The mixture was stirred for 30 min at 0°C and then 3-bromoazetidine (1.5 g, 8.3 mmol) was added dropwise.", "c. The reaction mixture was stirred at room temperature for 24 h and then quenched with water (10 mL).", "d. The mixture was extracted with ethyl acetate (3 × 20 mL), and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "e. The crude product was purified by column chromatography on silica gel using ethyl acetate/hexane (1:1) as eluent to give 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine as a white solid (1.2 g, 65%).", "Step 2: Synthesis of 3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone", "a. To a solution of 2-bromo-5-(thiophen-2-yl)pyrazine (1.0 g, 4.5 mmol) in DMF (10 mL) was added sodium hydride (60% dispersion in oil, 0.18 g, 4.5 mmol) at 0°C under nitrogen atmosphere.", "b. The mixture was stirred for 30 min at 0°C and then 3-(dimethylamino)-1-propen-1-one (0.7 g, 5.0 mmol) was added dropwise.", "c. The reaction mixture was stirred at room temperature for 24 h and then quenched with water (10 mL).", "d. The mixture was extracted with ethyl acetate (3 × 20 mL), and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "e. The crude product was purified by column chromatography on silica gel using ethyl acetate/hexane (1:1) as eluent to give 3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone as a white solid (0.8 g, 70%).", "Step 3: Coupling of the two intermediates", "a. To a solution of 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine (0.5 g, 1.8 mmol) and 3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone (0.4 g, 1.8 mmol) in acetonitrile (10 mL) was added triethylamine (0.5 mL, 3.6 mmol) and N,N'-dicyclohexylcarbodiimide (0.8 g, 3.9 mmol) at room temperature under nitrogen atmosphere.", "b. The reaction mixture was stirred at room temperature for 24 h and then filtered through a pad of celite.", "c. The filtrate was concentrated under reduced pressure, and the crude product was purified by column chromatography on silica gel using ethyl acetate/hexane (1:1) as eluent to give the final product as a white solid (0.4 g, 50%)." ] } | |
CAS-Nummer |
1322785-21-6 |
Produktname |
(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone |
Molekularformel |
C17H13N7O2S |
Molekulargewicht |
379.4 |
IUPAC-Name |
[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C17H13N7O2S/c25-17(12-7-11(21-22-12)13-3-1-6-27-13)24-8-10(9-24)16-20-15(23-26-16)14-18-4-2-5-19-14/h1-7,10H,8-9H2,(H,21,22) |
InChI-Schlüssel |
UHENZRHIWRPCCP-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(=O)C2=NNC(=C2)C3=CC=CS3)C4=NC(=NO4)C5=NC=CC=N5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2416601.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2416603.png)
![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride](/img/structure/B2416604.png)

![3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B2416606.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416607.png)

![2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)

